2,3-Dibromo-5-ethoxy-4-propoxybenzaldehyde
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Overview
Description
“2,3-Dibromo-5-ethoxy-4-propoxybenzaldehyde” is a chemical compound with the molecular formula C12H14Br2O3 . It has a molecular weight of 366.05 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H15BrO3/c1-3-5-16-12-7-10 (13)9 (8-14)6-11 (12)15-4-2/h6-8H,3-5H2,1-2H3 . This code provides a specific description of the molecule’s structure.Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Derivatives : 2,5-Dibromobenzaldehyde, a related compound, is synthesized from 2,5-dibromotoluene and used in reactions like the Grignard reaction to produce various derivatives (Shimura, Kawai, & Minegishi, 1993).
- Formation of Complex Compounds : In a study on the synthesis of new 4‑Benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, 3-ethoxy-4-hydroxybenzaldehyde, a compound similar to 2,3-Dibromo-5-ethoxy-4-propoxybenzaldehyde, was used to react with 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones (Yüksek et al., 2005).
Crystal Structure and Electrocatalytic Activity
- Crystal Structure Analysis : The crystal structure of 3,5-dibromo-4-hydroxybenzaldehyde, a structurally similar compound, has been studied, providing insights into the molecular geometry and potential applications in crystallography (Kai, 2000).
- Electrocatalytic Activity : Dihydroxybenzaldehydes, which are structurally related, can be used in the electrodeposition of films exhibiting catalytic activity, potentially implying similar applications for this compound (Pariente et al., 1996).
Polymer Synthesis and Characterization
- Polymer Synthesis : Research on bis-aldehyde monomers for the synthesis of electrically conductive polyazomethines utilized compounds like 3-ethoxy-4-(4′-formyl-phenoxy)benzaldehyde, indicating potential roles for this compound in similar polymerization processes (Hafeez et al., 2019).
Miscellaneous Applications
- Radiosynthesis and Biodistribution : Research involving the conjugation of peptides with fluorinated aldehyde-containing prosthetic groups, including 4-(3-fluoropropoxy)benzaldehyde, suggests potential applications in medical imaging or drug delivery systems (Glaser et al., 2008).
Safety and Hazards
The safety information for “2,3-Dibromo-5-ethoxy-4-propoxybenzaldehyde” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
2,3-dibromo-5-ethoxy-4-propoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Br2O3/c1-3-5-17-12-9(16-4-2)6-8(7-15)10(13)11(12)14/h6-7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIIWLYZHXBAEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1Br)Br)C=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Br2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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